molecular formula C10H11ClO B3043400 3-(2-Methylphenyl)propanoyl chloride CAS No. 85829-29-4

3-(2-Methylphenyl)propanoyl chloride

Cat. No. B3043400
CAS RN: 85829-29-4
M. Wt: 182.64 g/mol
InChI Key: HLIIURRHLIYNGV-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)propanoyl chloride is a chemical compound with the molecular formula C10H11ClO . It is used in various chemical reactions and has a molecular weight of 182.65 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring (phenyl group) attached to a three-carbon chain (propanoyl group) with a chlorine atom attached to the carbonyl carbon .

Scientific Research Applications

Enantioseparation Studies

  • Enantioseparation of Isomeric Acids : Research by Jin, Bao, Sun, and Tong (2020) investigated the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, including a compound similar to 3-(2-Methylphenyl)propanoyl chloride, using countercurrent chromatography. They noted that enantiorecognition was significantly influenced by the position of the methyl group on the benzene ring, affecting the interaction with hydroxypropyl-β-cyclodextrin (HP-β-CD) (Yang Jin et al., 2020).

Crystallography and Molecular Structure

  • Study of Molecular Conformation : Chavda, Eames, Flinn, Motevalli, and Malatesti (2006) synthesized a compound formed from enantiomerically pure 4-methyl-5-phenyl-2-oxazolidinone and racemic 2-(4-methylphenyl)propanoyl chloride. This study highlights the anti-orientation of carbonyl groups and the positioning of the methyl group in the molecule (Sameer Chavda et al., 2006).

Analytical Chemistry Applications

  • Headspace Derivatization Solid-Phase Microextraction : Lee, Chiu, and Dou (2007) developed a method using headspace on-fiber derivatization following solid-phase microextraction combined with gas chromatography-mass spectrometry. This technique, although applied to different chloropropanol compounds, showcases a potential analytical application for this compound in identifying trace compounds in complex matrices (Maw-rong Lee et al., 2007).

Chemical Synthesis and Catalysis

  • Synthesis of Chiral Fluorinating Agents : Sun, Liu, and Tang (2008) synthesized novel chiral fluorinating agents using a compound related to this compound. Their work demonstrates the utility of such compounds in the development of new fluorinating agents (Huiliang Sun et al., 2008).

  • Catalysis in Gas-Phase Elimination Reactions : Rasse, Dominguez, Herize, Tosta, Brusco, and Chuchani (2007) studied the catalysis by hydrogen chloride in the gas-phase elimination kinetics of related compounds. Their findings can provide insights into the reactivity and potential applications of this compound in similar reactions (R. Rasse et al., 2007).

Safety and Hazards

The safety data sheet for 3-(2-Methylphenyl)propanoyl chloride indicates that it should be handled with care. It’s important to avoid dust formation and breathing in vapors, mist, or gas .

properties

IUPAC Name

3-(2-methylphenyl)propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIIURRHLIYNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-methylhydrocinnamic acid (3.0 g, 18.3 mmole), oxalyl chloride (3.19 ml, 36.6 mmole) and methylene chloride (30 ml) was cooled in an ice bath and N,N-dimethylformamide (0.14 ml, 1.81 mmole) was added dropwise. The mixture was stirred at room temperature overnight. Concentration in vacuo gave 3-(2-methylphenyl)propanoyl chloride which was taken up in methylene chloride and used in the next step as a crude.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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